1,1,3,3-Tetraethoxypropane-d2
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Overview
Description
1,1,3,3-Tetraethoxypropane-d2 is a deuterium-labeled variant of 1,1,3,3-Tetraethoxypropane. It is a stable isotope-labeled compound, often used in scientific research for its unique properties. The incorporation of deuterium atoms enhances the molecular stability and facilitates detailed analysis of chemical reactions and processes, particularly in spectroscopic studies .
Preparation Methods
1,1,3,3-Tetraethoxypropane-d2 can be synthesized through the deuteration of 1,1,3,3-Tetraethoxypropane. The process involves the substitution of hydrogen atoms with deuterium atoms at specific positions. This can be achieved using deuterated reagents under controlled conditions. Industrial production methods typically involve the use of deuterium gas or deuterated solvents to achieve the desired isotopic labeling .
Chemical Reactions Analysis
1,1,3,3-Tetraethoxypropane-d2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form malondialdehyde, a compound commonly used in biochemical assays.
Hydrolysis: Acid hydrolysis of this compound yields malondialdehyde and ethanol.
Substitution: The compound can undergo substitution reactions where the ethoxy groups are replaced by other functional groups
Common reagents used in these reactions include acids for hydrolysis and oxidizing agents for oxidation. The major products formed from these reactions are malondialdehyde and its derivatives .
Scientific Research Applications
1,1,3,3-Tetraethoxypropane-d2 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of polymers and other materials.
Biology: The compound is employed in studies involving lipid peroxidation and oxidative stress, as it can be converted to malondialdehyde, a marker for oxidative damage.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: The compound is utilized in the production of stable isotope-labeled standards for analytical purposes .
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetraethoxypropane-d2 involves its conversion to malondialdehyde under specific conditions. Malondialdehyde is a reactive aldehyde that can form adducts with proteins and nucleic acids, leading to various biochemical effects. The molecular targets include cellular proteins and DNA, where malondialdehyde can induce cross-linking and oxidative damage .
Comparison with Similar Compounds
1,1,3,3-Tetraethoxypropane-d2 is unique due to its deuterium labeling, which provides enhanced stability and distinct spectroscopic properties. Similar compounds include:
1,1,3,3-Tetraethoxypropane: The non-deuterated form, used for similar applications but lacks the enhanced stability provided by deuterium.
1,1,3,3-Tetramethoxypropane: Another variant used in the synthesis of malondialdehyde but with methoxy groups instead of ethoxy groups .
These compounds share similar chemical properties but differ in their isotopic composition and functional groups, which can influence their reactivity and applications.
Properties
Molecular Formula |
C11H24O4 |
---|---|
Molecular Weight |
222.32 g/mol |
IUPAC Name |
1,3-dideuterio-1,1,3,3-tetraethoxypropane |
InChI |
InChI=1S/C11H24O4/c1-5-12-10(13-6-2)9-11(14-7-3)15-8-4/h10-11H,5-9H2,1-4H3/i10D,11D |
InChI Key |
KVJHGPAAOUGYJX-MIBQVNFTSA-N |
Isomeric SMILES |
[2H]C(CC([2H])(OCC)OCC)(OCC)OCC |
Canonical SMILES |
CCOC(CC(OCC)OCC)OCC |
Origin of Product |
United States |
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